molecular formula C20H22N4O B4633170 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4633170
M. Wt: 334.4 g/mol
InChI Key: FFGLJUMVIJBFLE-UHFFFAOYSA-N
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Description

2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazoloquinazoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-19-22-20-21-17-9-15(10-18(25)16(17)11-24(20)23-19)14-7-5-13(6-8-14)12(2)3/h5-8,11-12,15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGLJUMVIJBFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
Reactant of Route 3
2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
Reactant of Route 5
2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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